molecular formula C9H15NO3 B1608849 Butyl 5-oxopyrrolidine-2-carboxylate CAS No. 61450-21-3

Butyl 5-oxopyrrolidine-2-carboxylate

Cat. No. B1608849
CAS RN: 61450-21-3
M. Wt: 185.22 g/mol
InChI Key: QBBAJUQOYIURHA-UHFFFAOYSA-N
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Description

“Butyl 5-oxopyrrolidine-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of “Butyl 5-oxopyrrolidine-2-carboxylate” is C9H15NO3 . The IUPAC name is tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate . The InChI Key is QXGSPAGZWRTTOT-LURJTMIESA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Butyl 5-oxopyrrolidine-2-carboxylate” include a molecular weight of 185.223 g/mol . Other properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

1. Combinatorial Synthesis

Butyl 5-oxopyrrolidine-2-carboxylate plays a significant role in the combinatorial synthesis of various compounds. For example, it is used in the solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, which are derived from di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride (Črt Malavašič et al., 2007).

2. Synthetic Applications in Oxidation Processes

Another application involves its use in oxidation processes. For instance, t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, including butyl 5-oxopyrrolidine-2-carboxylate, are oxidized to afford 5-methoxypyrrolin-2-one derivatives. These derivatives are important for the synthesis of various functionalized pyrrolinone derivatives (R. Sakata et al., 2011).

3. Synthesis of Pyroglutamic Acids

The compound is also utilized in the synthesis of pyroglutamic acids. An example is the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, where derivatives of butyl 5-oxopyrrolidine-2-carboxylate are synthesized and used as intermediates (J. Svete et al., 2010).

4. Supramolecular Arrangement Studies

Butyl 5-oxopyrrolidine-2-carboxylate derivatives havebeen studied for their role in supramolecular arrangements. Research has focused on understanding how weak intermolecular interactions, such as C-H⋯O and C-H⋯π, influence the crystal structure and packing of these compounds. This is crucial for advancing the knowledge of molecular conformations and the construction of supramolecular assemblies (Marivel Samipillai et al., 2016).

5. Enzymatic Inhibition Studies

In enzymatic studies, related compounds such as L-2-Imidazolidone-4-carboxylic acid, a derivative of butyl 5-oxopyrrolidine-2-carboxylate, have been identified as competitive inhibitors of 5-oxoprolinase. This enzyme plays a role in the metabolism of 5-oxo-L-proline to L-glutamate, and its inhibition is important for understanding metabolic pathways and potential therapeutic targets (P. P. van der Werf et al., 1973).

6. Synthesis of Novel Macrocyclic Inhibitors

Butyl 5-oxopyrrolidine-2-carboxylate is also utilized in the synthesis of novel macrocyclic inhibitors. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a derivative, has been used in the development of Tyk2 inhibitors, highlighting its importance in medicinal chemistry and drug development (Y. Sasaki et al., 2020).

7. Antibacterial Agent Synthesis

The compound is involved in the synthesis of antibacterial agents. For example, in the development of fluoronaphthyridines, derivatives of butyl 5-oxopyrrolidine-2-carboxylate have been explored for their potential in creating new therapeutic agents (D. Bouzard et al., 1992).

Safety and Hazards

“Butyl 5-oxopyrrolidine-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

butyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBAJUQOYIURHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977016
Record name Butyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 5-oxopyrrolidine-2-carboxylate

CAS RN

61450-21-3
Record name 5-Oxoproline butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61450-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 5-oxo-DL-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061450213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 5-oxo-DL-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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